molecular formula C9H14N2O4S B1662173 Mafenide acetate CAS No. 13009-99-9

Mafenide acetate

Cat. No. B1662173
CAS RN: 13009-99-9
M. Wt: 246.29 g/mol
InChI Key: UILOTUUZKGTYFQ-UHFFFAOYSA-N
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Description

Mafenide acetate is a sulfa medicine used to prevent and treat bacterial or fungus infections . It is primarily used topically as an adjunctive therapy for second- and third-degree burns to prevent septicemia caused by susceptible organisms . It works by reducing the bacterial population present in the burn tissue, promoting the healing of deep burns .


Molecular Structure Analysis

The molecular formula of Mafenide acetate is C7H10N2O2S . It has an average mass of 186.232 Da and a monoisotopic mass of 186.046295 Da .


Physical And Chemical Properties Analysis

Mafenide acetate is a solid substance . It is soluble in DMSO . The product should be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Liposomal Formulation for Eschar Delivery

Mafenide acetate is known for its antimicrobial properties in treating wound infections. Research has explored its use in liposomal formulations to enhance drug trapping in the skin and reduce systemic toxicity. Liposomes were prepared using solvent evaporation and microencapsulation vesicular techniques, demonstrating multilamellar and multivesicular properties, with the solvent evaporation liposome showing improved skin partitioning (Makhmalzadeh, Azh, & Azarpanah, 2011).

Cost-Effectiveness in Burn Wound Treatment

A study evaluating the use of 2.5% vs 5% mafenide acetate formulations in adult burn patients found that the 2.5% concentration was equally effective and more cost-efficient than the 5% solution. This suggests that the lower concentration could be a viable alternative for burn wound infection prophylaxis (Afshari, Nguyen, Kahn, & Summitt, 2017).

Penetration and Concentration in Burn Wounds

Mafenide acetate rapidly penetrates burn wounds in both human and animal tissues, reaching peak concentrations within hours and maintaining effectiveness for 8-10 hours. This underscores its efficacy in treating burn wound infections and highlights the need for regular reapplication for maximum effectiveness (Harrison, Bales, & Jacoby, 1971).

Improved Drug Delivery with Chitosan Coating

The use of chitosomes, liposomes covered by chitosan film, has been investigated for delivering mafenide acetate more effectively to burned skin. Chitosan enhances mucoadhesive properties and slows drug release, resulting in higher drug concentration in the target area (Zadeh & Khandeh Zamin, 2019).

Low Toxicity in Adip

ose-Derived Stem Cell TreatmentIn a study examining the effects of antiseptics on adipose-derived stem cells, mafenide acetate showed minimal negative impact on cell proliferation, differentiation, and stem cell marker expression. This indicates its potential as a safe antiseptic for wounds with exposed adipose tissue, with low toxicity to adipose-derived stem cells (Kim et al., 2017).

Prolonged Antimicrobial Activity with Hydrofiber Dressing

A study demonstrated that hydrofiber dressings saturated with mafenide acetate maintained antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa for at least 72 hours. This suggests that mafenide acetate-soaked hydrofiber dressings could be an efficient method for burn wound treatment, potentially reducing the need for frequent dressing changes (Kahn et al., 2017).

properties

IUPAC Name

acetic acid;4-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILOTUUZKGTYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156334
Record name Mafenide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Mafenide acetate

CAS RN

13009-99-9
Record name Mafenide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13009-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-aminotoluene-4-sulphonamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFENIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Intermediate 1 and (4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (raw material 3) (2980 g, 5.01 mol) were dissolved in dimethylformamide, and the solution was cooled to −15° C. Triethylamine was added dropwise under nitrogen protection. After the reaction is over, ethyl acetate was added. The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate, and the organic layer was dried over anhydrous sodium sulfate. The ethyl acetate layer was concentrated and the precipitate was filtered, and dried to obtain 3300 g of a solid (i.e. intermediate 2) with a yield of 79.46% and a purity of 94.75%.
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Name
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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2980 g
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raw material 3
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Yield
79.46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
AK Dash, S Saha - Analytical Profiles of Drug Substances and Excipients, 1996 - Elsevier
Publisher Summary This chapter discusses the synthesis, methods of analysis, and physical properties of mafenide acetate. Mafenide is a synthetic anti-infective agent that is closely …
Number of citations: 1 www.sciencedirect.com
A Ibrahim, S Fagan, T Keaney… - Journal of Burn Care …, 2014 - academic.oup.com
… the use of 5% mafenide acetate solution to special situations was implemented in our institution. From 2010, a 2.5% mafenide acetate solution became the standard concentration …
Number of citations: 15 academic.oup.com
DJ Barillo - OSTOMY WOUND MANAGEMENT, 2002 - researchgate.net
… Mafenide acetate is a topical antimicrobial with broad-spectrum activity against Gram-… Mafenide acetate is available as a cream and in powder form. Fifty grams of mafenide acetate …
Number of citations: 20 www.researchgate.net
HN Harrison, H Bales, F Jacoby - Archives of Surgery, 1971 - jamanetwork.com
… Mafenide acetate has been studied using human and animal tissue. It behaves similarly in … ¬ uble protein in pure Pseudomonas cul¬ tures whch were treated with mafenide acetate. …
Number of citations: 24 jamanetwork.com
JO Kucan, EC Smoot - The Journal of burn care & rehabilitation, 1993 - academic.oup.com
… A 5% mafenide acetate solution was used in the treatment of 669 patients with thermal … Sulfamylon solution (5% mafenide acetate solution) has been an investigational drug for more …
Number of citations: 57 academic.oup.com
A Afshari, L Nguyen, SA Kahn… - Journal of Burn Care & …, 2017 - academic.oup.com
… 5% mafenide acetate formulation in the adult burn population. Adult patients (≥18 years) receiving 2.5% mafenide acetate … of the use of 2.5% mafenide acetate, were queried. Historical …
Number of citations: 15 academic.oup.com
A Barsoumian, CJ Sanchez, K Mende… - … of orthopaedic trauma, 2013 - journals.lww.com
… to treat IFIs, including mafenide acetate and amphotericin B, … In addition, mafenide acetate at a 1000-fold dilution of the … data of amphotericin B, mafenide acetate, and Dakin's solution. …
Number of citations: 58 journals.lww.com
HN Harrison, JM Shuck, E Caldwell - Archives of Surgery, 1975 - jamanetwork.com
… We have also studied the pain produced by a new formulation of mafenide acetate that … concentration of mafenide acetate cream and the 5% concentration of mafenide acetate solution …
Number of citations: 24 jamanetwork.com
A Afshari, L Nguyen, SA Kahn… - Journal of Burn Care …, 2018 - academic.oup.com
… of mafenide acetate solution is prepared by reconstituting 50 g of sterile mafenide acetate powder … The purpose of this study is to evaluate the antimicrobial activity of mafenide acetate …
Number of citations: 3 academic.oup.com
H Maghsoudi, F Salehi, MK Khosrowshahi… - Annals of burns and …, 2011 - ncbi.nlm.nih.gov
… Mafenide acetate is the most effective agent in its ability to penetrate burn eschar, but silver … other agents, including mafenide acetate. Mafenide acetate also possesses very potent …
Number of citations: 51 www.ncbi.nlm.nih.gov

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